(E)-3-(4-ethylphenyl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethylphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, an indole moiety, and an ethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring and the indole moiety. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and indole rings, using halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(4-ethylphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-(4-ethylphenyl)-3-(2-furylmethylene)-2(3H)-furanone
- (3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(4-ethylphenyl)-2,3-dihydrofuran-2-one
Uniqueness
3-(4-ethylphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study and development.
Properties
Molecular Formula |
C20H17N5O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17N5O2/c1-2-12-7-9-13(10-8-12)16-11-17(23-22-16)19(26)25-24-18-14-5-3-4-6-15(14)21-20(18)27/h3-11,21,27H,2H2,1H3,(H,22,23) |
InChI Key |
SUQTUJJWPHSTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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